2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one
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Overview
Description
2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one is an organic compound with the molecular formula C₉H₁₅NO It is characterized by a cyclobutyl ring attached to a prop-2-en-1-one moiety, with a methylamino group on the cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one typically involves the following steps:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methylamino group: This step involves the reaction of the cyclobutyl ring with methylamine under controlled conditions.
Formation of the prop-2-en-1-one moiety: This can be done through various organic reactions such as aldol condensation or other carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamino group or other substituents can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens or other nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxides or ketones.
Reduction: May yield alcohols or amines.
Substitution: May yield various substituted derivatives.
Scientific Research Applications
2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to receptors or enzymes: Affecting their activity and leading to various biological effects.
Modulate signaling pathways: Influencing cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
1-Cyclobutyl-2-methylpropan-1-one: Similar in structure but lacks the methylamino group.
2-Methyl-1-{1-[(methylamino)methyl]cyclobutyl}propan-1-one: Similar but with different positioning of functional groups.
Uniqueness
2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one is unique due to its specific combination of a cyclobutyl ring, a prop-2-en-1-one moiety, and a methylamino group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)8(11)9(10-3)5-4-6-9/h10H,1,4-6H2,2-3H3 |
InChI Key |
CDVRMDUOHDTKFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C1(CCC1)NC |
Origin of Product |
United States |
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